N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide
Description
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide (compound 8) is a heterocyclic organic compound featuring a benzo[f]quinoxaline core fused with a tetrahydro ring system and an acetamide substituent at position 3. Its synthesis involves reacting 2-amino-3-chloronaphthalene-1,4-dione derivatives with ethylenediamine in acetonitrile, followed by purification via column chromatography (yield: 63%) . The compound’s structure is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .
Properties
CAS No. |
90331-40-1 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(6-hydroxy-2,3-dihydrobenzo[f]quinoxalin-5-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2/c1-8(18)17-13-12-11(15-6-7-16-12)9-4-2-3-5-10(9)14(13)19/h2-5,19H,6-7H2,1H3,(H,17,18) |
InChI Key |
KUFZCRHHMMADPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C3=NCCN=C13)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by acylation. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which have significant biological and industrial applications .
Scientific Research Applications
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Structural Analogues with Indolinone-Quinoline Hybrids
Examples :
- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (compound 57)
- (E)-2-(1-(4-Bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (compound 58)
- (E)-2-(1-((3-Aminoisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (compound 60)
Key Differences :
- Core Structure: These derivatives feature an indolinone (2-oxoindoline) moiety linked to a quinoline group, unlike the benzo[f]quinoxaline core of compound 8.
- Substituents : The 4-bromobenzyl and hydroxymethyl groups in compounds 57 and 58 increase steric bulk and polarity, respectively, compared to the simpler acetamide in compound 8 .
- Biological Activity : Compounds 57–60 exhibit variable biological activities (e.g., IC₅₀ values ranging from 5.208 to 6.878), suggesting substituent-dependent efficacy, though the exact target is unspecified .
Table 1: Selected Indolinone-Quinoline Derivatives
| Compound | Substituent | Activity Metric* |
|---|---|---|
| 57 | 5-Amino, 4-bromobenzyl | 5.411 |
| 58 | 5-Hydroxymethyl, 4-bromobenzyl | 5.208 |
| 59 | 5-Cyanamido, 4-bromobenzyl | 6.878 |
| 60 | 3-Aminoisoxazol-5-ylmethyl | 5.322 |
*Presumed to represent log IC₅₀ or similar potency metrics .
Polycyclic Amide Derivatives
Example :
- (S)-6-Amino-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)hexanamide (compound 15)
Key Differences :
- Core Structure: The benzo[a]heptalen system in compound 15 is a larger seven-membered polycycle compared to the six-membered benzo[f]quinoxaline in compound 8.
- Substituents : Four methoxy groups and a hexanamide chain in compound 15 enhance lipophilicity and membrane permeability, whereas compound 8 has a single acetamide group.
- Synthesis : Compound 15 requires multi-step synthesis involving tert-butoxycarbonyl (Boc) protection and deprotection, contrasting with the straightforward cyclization used for compound 8 .
Imidazoquinoxaline Derivatives
Example :
- 5-Methyl-2H-benzo[h]imidazo[1,5,4-de]quinoxalin-7(3H)-one (compound 3)
Key Differences :
Biological Activity
N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide is a compound belonging to the quinoxaline derivatives class, notable for its potential therapeutic applications in various biological contexts. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃N₃O₂, with a molecular weight of 255.27 g/mol. The compound is characterized by a fused bicyclic structure that includes a quinoxaline and a tetrahydrobenzo ring. Its synthesis typically involves nucleophilic substitution reactions, notably the reaction of 2-acetamido-3-chloro-1,4-naphthoquinone with ethylenediamine in acetonitrile.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response and pain pathways.
Table 1: Comparison of COX Inhibition
| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |
|---|---|---|
| This compound | TBD | TBD |
| Aspirin | 10 µM | 15 µM |
| Ibuprofen | 20 µM | 30 µM |
Note: TBD = To Be Determined based on specific experimental conditions.
Neuroprotective Effects
The compound has also been investigated for its potential neuroprotective effects. Its ability to interact with biological pathways relevant to neurodegenerative diseases such as Alzheimer's has been highlighted in several studies. Docking studies suggest that it may bind effectively to targets involved in amyloid-beta aggregation and cholinesterase inhibition .
Case Studies
- In Vivo Studies : A study demonstrated that administration of this compound in animal models resulted in reduced pain response and inflammation markers compared to control groups. The mechanisms were attributed to the inhibition of COX enzymes and modulation of inflammatory cytokines.
- In Vitro Studies : Cell culture experiments indicated that the compound could reduce amyloid-beta levels by inhibiting acetylcholinesterase activity without significant cytotoxicity at therapeutic concentrations .
Molecular Interactions
Molecular docking studies have elucidated the interactions between this compound and various biological targets:
- Cholinesterase Inhibition : The compound has shown reversible inhibition of acetylcholinesterase (AChE), which is critical for neurotransmitter regulation in the brain.
Table 2: Summary of Biological Targets
| Target Enzyme | Type of Interaction | Potential Effect |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition | Reduced inflammation |
| Acetylcholinesterase (AChE) | Reversible inhibition | Enhanced cholinergic signaling |
Q & A
Q. What are the optimal synthesis conditions for N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide?
The compound is synthesized via a one-step reaction between a benzoquinoxaline precursor (e.g., compound 6 in ) and ethylene diamine in acetonitrile under ambient conditions. Key parameters include:
- Solvent : Acetonitrile (2 mL per 60 mg precursor) .
- Reaction time : 4 hours at room temperature .
- Purification : Column chromatography (FC) with a gradient elution of CH₂Cl₂/MeOH (99:1 to 94:6), yielding 63% purity .
- Monitoring : Thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (95:5) to track reaction progress .
Q. Which analytical methods are critical for characterizing this compound?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and substituent positions (e.g., and describe similar analogs) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- Chromatography : Column chromatography for purification and TLC for reaction monitoring .
Advanced Research Questions
Q. How can structural analogs of this compound inform its biological activity?
Structural analogs, such as colchicine derivatives (e.g., compound 15 in ), share key features like the acetamide group and methoxy substituents, which are critical for binding to tubulin or protease targets . For example:
- Enzyme inhibition : Analogous compounds (e.g., 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide) inhibit Schistosoma mansoni proteases (SmCD1) with IC₅₀ values ~100 µM, suggesting potential antiparasitic applications .
- Modifications : Substituting the quinoxaline core with thiophene or methoxy groups ( ) can alter solubility and target affinity .
Q. How should researchers address low yields or impurities during synthesis?
Contradictions in yield or purity often arise from:
- Incomplete reactions : Extend reaction time or optimize stoichiometry (e.g., uses a 1:1 molar ratio of precursor to ethylene diamine) .
- Purification challenges : Adjust column chromatography gradients (e.g., CH₂Cl₂/MeOH ratios) or employ recrystallization (e.g., pet-ether in ) .
- Byproduct formation : Use inert atmospheres or catalytic agents (e.g., triethylamine in ) to suppress side reactions .
Q. What computational tools are suitable for predicting this compound’s reactivity?
- Docking studies : Use programs like AutoDock Vina to model interactions with biological targets (e.g., SmCD1 in ) .
- Quantum mechanics (QM) : Calculate electron density maps for the quinoxaline core to predict regioselectivity in substitution reactions .
- PubChem data : Leverage structural data (e.g., CID 527423 in ) for comparative analysis with known bioactive compounds .
Methodological Considerations
Q. How can researchers validate contradictory biological activity data across studies?
- Dose-response assays : Replicate experiments with standardized protocols (e.g., IC₅₀ determination in ) .
- Structural validation : Cross-reference crystallographic data (e.g., CCDC 1983315 in ) to confirm compound identity .
- Control experiments : Include reference inhibitors (e.g., pepsin for protease assays in ) to benchmark activity .
Q. What strategies enhance the stability of this compound in aqueous solutions?
- pH optimization : Maintain neutral pH to prevent hydrolysis of the acetamide group .
- Lyophilization : Convert to a stable powder form for long-term storage (e.g., describes lyophilized analogs) .
- Co-solvents : Use DMSO or ethanol (<5% v/v) to improve solubility without destabilizing the core structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
